![molecular formula C18H22N4O2 B8776819 1-Methyl-5-(2-propoxy-phenyl)-3-propyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 139756-23-3](/img/structure/B8776819.png)

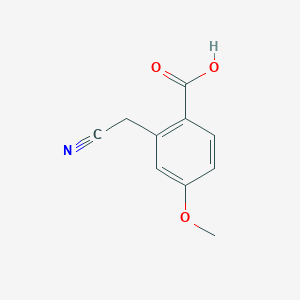

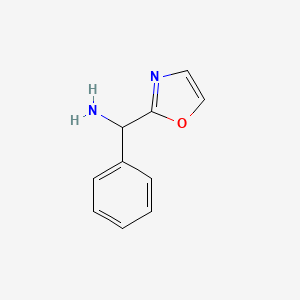

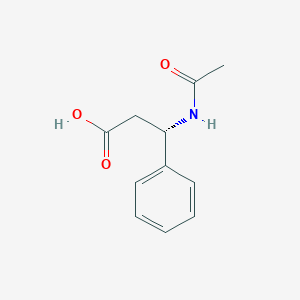

1-Methyl-5-(2-propoxy-phenyl)-3-propyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one

カタログ番号 B8776819

CAS番号:

139756-23-3

分子量: 326.4 g/mol

InChIキー: HENRNIWWYFTGBQ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

The compound “1-Methyl-5-(2-propoxy-phenyl)-3-propyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one” is a pyrazolopyrimidine . It is an odorless white crystalline powder .

Synthesis Analysis

The synthesis of this compound involves several steps . It starts with the reaction of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide with hydrogen chloride in a solvent such as isopropanol. This is followed by a reaction with 2-ethoxybenzoic acid in the presence of phosphorous oxychloride and dimethylformamide. The compound then undergoes cyclisation with anhydrous 2-ethoxyethanol in the presence of sodium hydroxide and tetrabutylammonium bromide. Finally, the compound is reacted in anhydrous conditions with 4-methylpiperazin-1-sulfamoyl chloride hydrochloride in the presence of anhydrous aluminium chloride .Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a pyrazolopyrimidine core, which is a fused pyrazole and pyrimidine ring . The compound also contains a propoxyphenyl group and a propyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, cyclization, and methylation . These reactions lead to the formation of the pyrazolopyrimidine core and the attachment of the propoxyphenyl and propyl groups .Physical And Chemical Properties Analysis

This compound is an odorless white crystalline powder . It is poorly soluble in ethanol and insoluble in diethyl ether and water .将来の方向性

特性

IUPAC Name |

1-methyl-5-(2-propoxyphenyl)-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-4-8-13-15-16(22(3)21-13)18(23)20-17(19-15)12-9-6-7-10-14(12)24-11-5-2/h6-7,9-10H,4-5,8,11H2,1-3H3,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENRNIWWYFTGBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=CC=CC=C3OCCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611625 | |

| Record name | 1-Methyl-5-(2-propoxyphenyl)-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139756-23-3 | |

| Record name | 1-Methyl-5-(2-propoxyphenyl)-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

1-Methyl-4-(2-n-propoxybenzamido)-3-n-propylpyrazole-5-carboxamide (0.34 g, 0.99 mmol) was added to a stirred mixture of 30% hydrogen peroxide solution (1.0 ml), potassium carbonate (0.54 g, 3.92 mmol), water (10 ml) and ethanol (5 ml). The mixture was heated under reflux for 38 hours and then evaporated under vacuum. The residue was suspended in water (20 ml), then the suspension acidified with 2N hydrochloric acid and extracted with dichloromethane (3×20 ml). The extracts were combined, dried (Na2SO4) and evaporated under vacuum. The resulting residue was chromatographed on silica gel (6 g), using a methanol in dichloromethane elution gradient (0-1% methanol), to give an oil, successive trituration of which with ether gave the required product as a white solid (0.19 g, 59%), m.p. 111°-114° C. Found: C,66.26; H,6.92; N,17.15. C18H22N4O2 requires C,66.23; H,6.80; N,17.17%.

Quantity

0.34 g

Type

reactant

Reaction Step One

Name

Yield

59%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(3-methoxyphenyl)-1-(phenylsulfonyl)-](/img/structure/B8776747.png)

![2-[3-(Pyridin-3-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8776760.png)

![7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8776776.png)

![5-Benzo[1,3]dioxol-5-ylmethylene-2-thioxo-thiazolidin-4-one](/img/structure/B8776802.png)